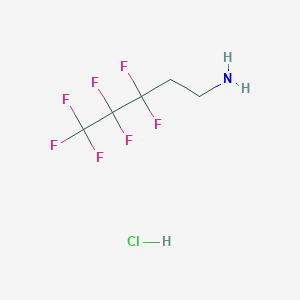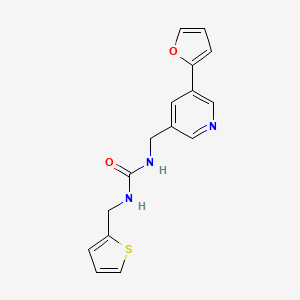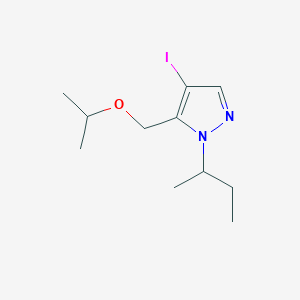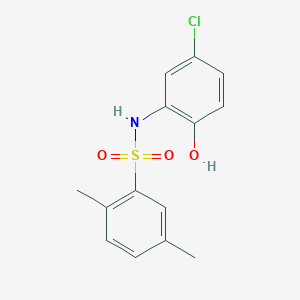
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, also known as EFPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound "3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" falls within the broader class of pyrrolidine diones, substances with varied applications in chemical synthesis and pharmacology due to their unique structural features. Research on similar compounds highlights their significance in synthesizing acyltetramic acids, which have potential applications in producing bioactive molecules and materials with specific chemical properties. For instance, pyrrolidine diones have been utilized in the acylation process to synthesize 3-acyltetramic acids, demonstrating the versatility of these compounds in organic synthesis and the potential for creating derivatives with targeted functionalities (Jones et al., 1990).
Antioxidant Activity
The structural analogs of pyrrolidine diones, such as ethosuximide derivatives, have been explored for their antioxidant activities. This research avenue is particularly relevant for identifying new therapeutic agents with potential benefits in treating oxidative stress-related diseases. A study on the N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants indicates that these compounds exhibit notable antioxidant activity, suggesting the potential of pyrrolidine dione derivatives in developing new antioxidants (Hakobyan et al., 2020).
Electronic and Photovoltaic Applications
The electronic and photovoltaic applications of pyrrolidine dione derivatives are of considerable interest due to their potential in developing new materials for energy conversion and storage. For example, conjugated polymers incorporating pyrrolidine dione units have been investigated for their suitability as electron transport layers in polymer solar cells. These materials exhibit promising properties such as high conductivity, electron mobility, and the ability to improve device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Propriétés
IUPAC Name |
3-(4-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-2-12-6-8-14(9-7-12)23-16-11-17(25)24(18(16)26)15-5-3-4-13(10-15)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVRDWZGXEZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)





